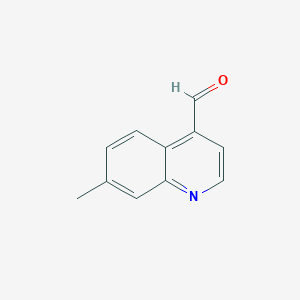
N-(Quinoxalin-5-yl)formamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Quinoxalin-5-yl)formamide: is a nitrogen-containing heterocyclic compound. It is derived from quinoxaline, which is known for its diverse pharmacological activities. Quinoxaline derivatives have been extensively studied due to their significant roles in various biological and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(Quinoxalin-5-yl)formamide typically involves the condensation of quinoxaline derivatives with formamide. One common method is the reaction of quinoxaline-5-carboxylic acid with formamide under reflux conditions . The reaction is usually carried out in the presence of a catalyst such as acetic acid or hydrochloric acid to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions: N-(Quinoxalin-5-yl)formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-5-carboxylic acid.
Reduction: Reduction reactions can convert it to quinoxaline-5-methanol.
Substitution: It can undergo nucleophilic substitution reactions to form various substituted quinoxaline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and halides are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Quinoxaline-5-carboxylic acid.
Reduction: Quinoxaline-5-methanol.
Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.
Scientific Research Applications
N-(Quinoxalin-5-yl)formamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: The compound exhibits significant biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is being studied for its potential use in the development of new therapeutic agents for various diseases.
Mechanism of Action
The mechanism of action of N-(Quinoxalin-5-yl)formamide involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. Its antimicrobial activity is attributed to its ability to interfere with the synthesis of bacterial cell walls and proteins .
Comparison with Similar Compounds
Quinoxaline: The parent compound with similar biological activities.
Quinazoline: Another nitrogen-containing heterocyclic compound with diverse pharmacological properties.
Cinnoline: A structural isomer of quinoxaline with similar chemical properties.
Uniqueness: N-(Quinoxalin-5-yl)formamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its formamide group enhances its solubility and reactivity, making it a valuable intermediate in the synthesis of various bioactive compounds .
Properties
CAS No. |
33544-36-4 |
|---|---|
Molecular Formula |
C9H7N3O |
Molecular Weight |
173.17 g/mol |
IUPAC Name |
N-quinoxalin-5-ylformamide |
InChI |
InChI=1S/C9H7N3O/c13-6-12-8-3-1-2-7-9(8)11-5-4-10-7/h1-6H,(H,12,13) |
InChI Key |
BYVVSIFYZVOHMY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=CN=C2C(=C1)NC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


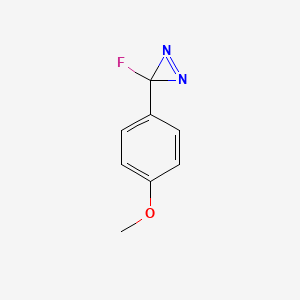

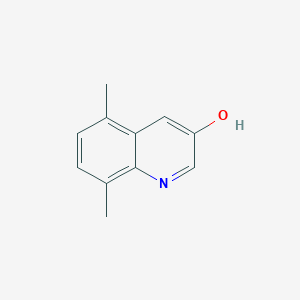
![[1,2]Oxazolo[4,3-F]quinoxaline](/img/structure/B11916038.png)
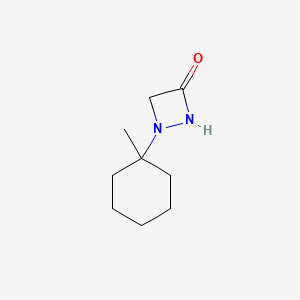
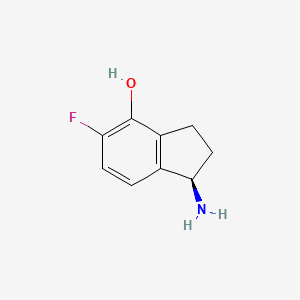

![[(3R)-4-(azetidin-3-yl)morpholin-3-yl]methanol](/img/structure/B11916072.png)
![2H-Pyrrolo[2,3-b]quinoxaline](/img/structure/B11916074.png)




